molecular formula C15H14BrNO B1634129 4-bromo-N-(3,5-dimethylphenyl)benzamide

4-bromo-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B1634129
M. Wt: 304.18 g/mol
InChI Key: CMCOMBOADGODGF-UHFFFAOYSA-N
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Description

4-Bromo-N-(3,5-dimethylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 3,5-dimethylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, particularly those targeting kinase inhibitors such as fibroblast growth factor receptor-1 (FGFR1) .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

4-bromo-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18)

InChI Key

CMCOMBOADGODGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy vs. Methyl Substitutions

The 3,5-dimethoxyphenyl analogs (e.g., compound C9) exhibit strong FGFR1 inhibition (IC50 = 1.25–2.31 µM) due to hydrogen bonding interactions between methoxy groups and key FGFR1 residues (Glu571, Arg570, Asn659, and Thr658) . In contrast, the 3,5-dimethylphenyl variant lacks oxygen atoms for hydrogen bonding, which may reduce binding affinity.

Halogen Position and Identity
  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : The para-bromo atom enhances steric and electronic interactions in FGFR1’s hydrophobic pockets .
  • 3-Bromo-N-(3,5-dimethylphenyl)benzamide (CAS 349405-11-4): The meta-bromo substitution alters molecular geometry, likely reducing complementarity with FGFR1’s active site .
  • 4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0): Chlorine’s smaller size may weaken hydrophobic interactions compared to bromine, though this compound is commercially available for industrial applications .
Key Findings from 3,5-Dimethoxyphenyl Analogs (FGFR1 Inhibitors):
Compound Substituent at Benzamide 2-Position IC50 (µM) Cell Lines Tested
C9 3-Chlorophenylsulfonamido 1.25–2.31 NCI-H520, H1581, H226, etc.
C5 3-Chlorophenylsulfonamido N/A N/A
A7 But-2-enamido N/A N/A

Notes:

  • Compound C9 showed the highest potency, arresting the cell cycle at G2 phase and inducing apoptosis in NSCLC cells .
  • Derivatives with sulfonamido or acrylamido groups at the benzamide 2-position demonstrated improved activity, suggesting this region is critical for FGFR1 binding .
NMR Data Highlights:
Compound Key <sup>13</sup>C NMR Shifts (ppm) Functional Group Interactions
C9 166.355 (amide carbonyl), 55.524 (OCH3) Hydrogen bonds with FGFR1 residues
A8 175.662 (ester carbonyl), 55.604 (OCH3) Enhanced lipophilicity

Commercial and Industrial Relevance

  • 4-Chloro-N-(3,5-dimethylphenyl)benzamide : Marketed as an industrial-grade chemical (99% purity) for pesticides and pharmaceuticals .
  • 3-Bromo-N-(3,5-dimethylphenyl)benzamide : Listed in chemical databases but lacks reported biological data .

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